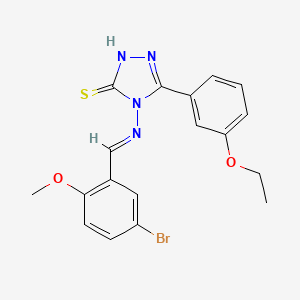![molecular formula C25H19BrF3N3O2S2 B12016718 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12016718.png)
2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule featuring a benzothieno[2,3-d]pyrimidine core
准备方法
Synthetic Routes and Reaction Conditions:
- Starting Materials : The synthesis begins with the preparation of the benzothieno[2,3-d]pyrimidine core. This can be achieved through a multi-step process involving the cyclization of appropriate precursors.
- Cyclization : The cyclization reaction typically involves the use of a bromophenyl derivative and a thiourea compound under acidic conditions to form the benzothieno[2,3-d]pyrimidine ring.
- Functionalization : The introduction of the 4-bromophenyl group is achieved through a substitution reaction, often using a brominating agent such as N-bromosuccinimide (NBS).
- Sulfanyl Group Addition : The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol derivative reacts with the benzothieno[2,3-d]pyrimidine intermediate.
- Final Coupling : The final step involves coupling the benzothieno[2,3-d]pyrimidine derivative with the trifluoromethylphenylacetamide under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and functionalization steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
- Reduction : Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.
- Substitution : The bromophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
- Oxidation : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
- Reduction : Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
- Substitution : Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.
- Oxidation : Sulfoxides and sulfones.
- Reduction : Hydroxyl derivatives.
- Substitution : Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Biologically, the compound’s structure suggests potential interactions with enzymes and receptors, making it a candidate for drug discovery and development. It may exhibit activity against certain diseases by modulating biological pathways.
Medicine: In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as cancer, inflammation, or infectious diseases.
Industry: Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in various industrial applications.
作用机制
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it could act by binding to enzymes or receptors, inhibiting or activating their function. The presence of the bromophenyl and trifluoromethyl groups suggests potential for strong binding interactions, possibly through halogen bonding or hydrophobic interactions.
相似化合物的比较
Similar Compounds:
- 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
- 2-{[3-(4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
Uniqueness: The presence of the bromophenyl group in the target compound distinguishes it from its analogs, potentially offering different pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group further enhances its lipophilicity and metabolic stability, making it a unique candidate for various applications.
2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C25H19BrF3N3O2S2 |
|---|---|
分子量 |
594.5 g/mol |
IUPAC 名称 |
2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C25H19BrF3N3O2S2/c26-14-9-11-15(12-10-14)32-23(34)21-16-5-1-4-8-19(16)36-22(21)31-24(32)35-13-20(33)30-18-7-3-2-6-17(18)25(27,28)29/h2-3,6-7,9-12H,1,4-5,8,13H2,(H,30,33) |
InChI 键 |
KAXSRZZNAHDUMA-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Br)SCC(=O)NC5=CC=CC=C5C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-Bromophenyl)-5-(4-fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12016641.png)
![methyl 4-({[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B12016642.png)
![2-allyl-6-((E)-{[3-(2-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12016655.png)

![[4-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B12016666.png)
![2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12016671.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-3-bromobenzohydrazide](/img/structure/B12016683.png)
![[1-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12016686.png)


![N,N-Diethyl-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12016706.png)


